2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-1-(indolin-1-yl)ethanone dihydrochloride
描述
2-(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-1-(indolin-1-yl)ethanone dihydrochloride is a complex heterocyclic compound featuring a 3-chlorophenyl-substituted imidazole core, a piperazine linker, and an indolin-1-yl ethanone moiety. Its dihydrochloride salt form enhances solubility, making it suitable for pharmacological applications.
Key structural attributes:
- Imidazole core: Known for metal-binding and hydrogen-bonding capabilities, critical for enzyme inhibition.
- Piperazine linker: Enhances conformational flexibility and pharmacokinetic properties.
- 3-Chlorophenyl group: May improve lipophilicity and target binding affinity compared to non-halogenated analogs.
- Indolinone moiety: Contributes to π-π stacking interactions and metabolic stability.
属性
IUPAC Name |
2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O.2ClH/c24-19-5-3-6-20(16-19)28-11-9-25-23(28)27-14-12-26(13-15-27)17-22(30)29-10-8-18-4-1-2-7-21(18)29;;/h1-7,9,11,16H,8,10,12-15,17H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBOAWNDGFMYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3CCN(CC3)C4=NC=CN4C5=CC(=CC=C5)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related molecules from the provided evidence, focusing on core features, substituents, and synthesis methodologies:
Key Structural and Functional Differences
Chlorophenyl Substitution: The target compound’s 3-chlorophenyl group differs from the 2,4-dichlorophenyl in and .
Piperazine Linker :
- The piperazine moiety in the target compound and ’s ketoconazole analog enhances solubility and bioavailability compared to simpler imidazole derivatives (e.g., ) .
Heterocyclic Core :
- The imidazole-piperazine core in the target compound contrasts with the triazole-imidazole () and benzimidazole-pyridine () systems. Triazoles generally exhibit higher metabolic stability, while benzimidazoles are bulkier, affecting membrane permeability .
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step functionalization of imidazole and piperazine, similar to . By contrast, ’s one-pot synthesis using CAN offers higher efficiency .
Pharmacological Implications
- Antifungal Potential: Structural similarities to ketoconazole () suggest the target compound may inhibit cytochrome P450 enzymes or ergosterol biosynthesis. However, the indolinone group could reduce hepatotoxicity compared to dioxolane-containing analogs .
- Selectivity : The 3-chlorophenyl group may confer target specificity over 2,4-dichlorophenyl derivatives (), which are broader-spectrum but more toxic .
常见问题
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| Imidazole-piperazine coupling | EDCI, HOBt, DMF, 0–5°C, 12 hr | 65–70 | NMR (δ 7.2–7.5 ppm for aromatic protons) |
| Ethanone functionalization | K2CO3, acetone, reflux, 6 hr | 55–60 | MS (m/z 450.2 [M+H]+) |
| Salt formation | HCl (g), ethanol, RT | >90 | XRPD for crystallinity |
How can researchers resolve contradictions in spectral data during structural validation?
Advanced Question
Discrepancies in NMR or mass spectra often arise from impurities, tautomerism, or salt effects. Methodological approaches include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by piperazine ring flexibility or imidazole tautomerism .
- High-resolution MS : Confirm molecular ion clusters (e.g., [M+H]+, [M+2H]²⁺) to distinguish dihydrochloride from free base forms .
- Control experiments : Compare intermediates’ spectra to isolate artifacts (e.g., residual solvents in DMF reactions) .
What strategies optimize the yield of the final dihydrochloride salt?
Advanced Question
Yield optimization requires balancing reaction kinetics and purification:
- Temperature control : Low temperatures (0–5°C) during imidazole coupling minimize side reactions .
- Counterion screening : Test alternative acids (e.g., H2SO4, citric acid) if HCl causes precipitation issues .
- Crystallization : Use ethanol/water mixtures for controlled salt crystallization, monitored via DSC to confirm polymorph stability .
How can structure-activity relationship (SAR) studies be designed for this compound?
Advanced Question
SAR studies should focus on modifying the imidazole, piperazine, and indolinyl moieties:
- Imidazole substitutions : Replace 3-chlorophenyl with electron-withdrawing groups (e.g., -CF3) to assess receptor binding affinity .
- Piperazine ring modifications : Introduce methyl or ethyl groups to evaluate steric effects on target engagement .
- Biological assays : Use receptor binding assays (e.g., GPCR panels) and cellular viability tests to correlate structural changes with activity .
Q. Table 2: Example SAR Modifications
What methodologies identify the compound’s primary biological targets?
Advanced Question
Target identification involves:
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding to histamine receptors (H1/H4) or kinases .
- Pull-down assays : Immobilize the compound on agarose beads to capture interacting proteins from cell lysates .
- Knockout models : CRISPR-Cas9 knockout of candidate receptors (e.g., H4R) to validate functional dependency .
How should researchers address solubility challenges in in vitro assays?
Basic Question
The dihydrochloride form improves aqueous solubility (~5 mg/mL in PBS). For further optimization:
- Co-solvents : Use DMSO (≤0.1%) or cyclodextrins to maintain bioactivity .
- pH adjustment : Test buffered solutions (pH 4–7) to prevent precipitation .
- Dynamic light scattering (DLS) : Monitor particle size to ensure nanoaggregates do not form .
What analytical techniques validate purity and stability under storage conditions?
Basic Question
- HPLC-UV/ELSD : Monitor degradation products (e.g., hydrolyzed imidazole) with C18 columns (ACN/water + 0.1% TFA) .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; ≤2% degradation indicates shelf-stability .
- Karl Fischer titration : Ensure moisture content <1% to prevent HCl dissociation .
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